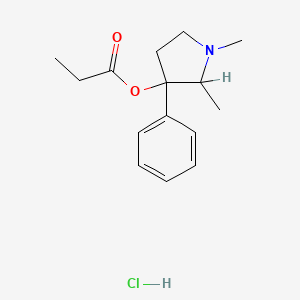

Prodilidine hydrochloride

Description

Properties

CAS No. |

3734-16-5 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13;/h5-9,12H,4,10-11H2,1-3H3;1H |

InChI Key |

RBBBYDOGRKOESS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl |

Appearance |

Solid powder |

Other CAS No. |

3734-16-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prodilidine hydrochloride; Prodilidine HCl; A-1981-12; ARC I-O-1; CI 427; CI-427; CL 427; Cogesic; EINECS 223-094-7; NSC 172119. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Prodilidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a significant scarcity of publicly available preclinical data, this document outlines the hypothesized mechanism of action for prodilidine (B15402847) hydrochloride. This inference is based on its structural analogy to prodine and the well-established pharmacology of opioid analgesics. The quantitative data presented are illustrative examples and should not be considered experimentally verified values for prodilidine.

Prodilidine is an opioid analgesic, characterized as a ring-contracted analogue of prodine.[1] It is reported to possess an analgesic efficacy comparable to codeine, but with approximately one-third of the potency.[1]

Core Hypothesized Mechanism of Action

It is postulated that prodilidine hydrochloride functions primarily as an agonist at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding to the MOR, prodilidine likely induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that ultimately lead to its analgesic effect. This activation is thought to involve two main signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

1. G-Protein Dependent Signaling Pathway:

The binding of prodilidine to the µ-opioid receptor is expected to activate the associated inhibitory G-protein (Gi/o). This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream proteins involved in nociceptive signaling.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit N-type voltage-gated calcium channels, reducing calcium influx. Both of these actions decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain transmission, such as substance P and glutamate.

2. β-Arrestin Signaling Pathway:

Upon agonist binding and subsequent G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the µ-opioid receptor, β-arrestin proteins (β-arrestin-1 and β-arrestin-2) are recruited to the intracellular domain of the receptor. This interaction is crucial for:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor to prolonged agonist exposure. It also acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits.

-

Biased Agonism: The relative extent to which an agonist activates the G-protein pathway versus the β-arrestin pathway is known as biased agonism. G-protein signaling is generally associated with the therapeutic analgesic effects of opioids, while β-arrestin recruitment has been linked to some of the adverse effects, such as respiratory depression and tolerance.[2] The specific bias of prodilidine is unknown.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate the expected pharmacological profile of a µ-opioid receptor agonist. Note: These values are not based on experimental data for prodilidine and are for illustrative purposes only.

| Receptor Binding Affinity (Ki) | |

| Receptor Subtype | Hypothetical Ki (nM) |

| µ-Opioid Receptor (MOR) | 15 |

| δ-Opioid Receptor (DOR) | 250 |

| κ-Opioid Receptor (KOR) | 400 |

| Functional Activity (EC50) | |

| Assay | Hypothetical EC50 (nM) |

| GTPγS Binding (MOR) | 50 |

| cAMP Inhibition (MOR) | 35 |

| β-Arrestin Recruitment (MOR) | 150 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of opioid receptor ligands like prodilidine.

1. Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of prodilidine for µ, δ, and κ-opioid receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ-opioid receptors.

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

-

Non-labeled this compound.

-

Naloxone (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand (at its approximate Kd value), and varying concentrations of this compound.

-

For total binding, omit prodilidine. For non-specific binding, add a high concentration of naloxone.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of prodilidine.

-

Determine the IC50 value (the concentration of prodilidine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [³⁵S]GTPγS Binding Assay

-

Objective: To determine the potency (EC50) and efficacy (Emax) of prodilidine in activating G-proteins coupled to the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

DAMGO (a full MOR agonist, as a positive control).

-

GTPγS (unlabeled, for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of prodilidine.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of prodilidine to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve using non-linear regression.

-

3. cAMP Inhibition Assay

-

Objective: To measure the ability of prodilidine to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the µ-opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of prodilidine for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of prodilidine.

-

Determine the IC50 value from the curve.

-

4. β-Arrestin Recruitment Assay

-

Objective: To quantify the recruitment of β-arrestin-2 to the µ-opioid receptor upon activation by prodilidine.

-

Materials:

-

A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® from DiscoverX), where the µ-opioid receptor is tagged with an enzyme fragment and β-arrestin-2 is tagged with the complementary enzyme fragment.

-

This compound.

-

A known MOR agonist as a positive control.

-

The substrate for the complemented enzyme.

-

-

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add varying concentrations of prodilidine to the wells.

-

Incubate the plate for a time sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Add the enzyme substrate and incubate to allow for signal development.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Plot the signal against the log concentration of prodilidine to create a dose-response curve.

-

Determine the EC50 and Emax for β-arrestin recruitment.

-

Visualizations

Caption: Hypothesized G-Protein signaling pathway for Prodilidine HCl.

Caption: Experimental workflow for characterizing Prodilidine's mechanism.

References

An In-depth Technical Guide to Prodilidine Hydrochloride: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of prodilidine (B15402847) hydrochloride, a synthetic opioid analgesic. It delves into its chemical structure, synthesis, and pharmacological properties. While a comprehensive structure-activity relationship (SAR) analysis of a wide range of prodilidine analogues is limited by the availability of public data, this guide consolidates the existing knowledge. It includes detailed experimental protocols for the synthesis of the parent compound and for the evaluation of analgesic activity. Furthermore, this document presents the presumed signaling pathway of prodilidine and its analogues, offering a foundation for further research and development in this chemical space.

Introduction

Prodilidine is a synthetic opioid analgesic agent characterized by a pyrrolidine (B122466) ring structure. It is a ring-contracted analogue of prodine, another synthetic opioid.[1] Pharmacological studies have indicated that prodilidine possesses an analgesic efficacy comparable to that of codeine, although with a lower potency.[1][2] It is reported that 100mg of prodilidine is approximately equivalent to 3mg of oral morphine.[1] Prodilidine is presumed to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Due to the historical context of its primary research in the early 1960s, extensive public data on a wide array of its structural analogues is scarce.[2]

Chemical Structure and Nomenclature

-

IUPAC Name: (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate

-

Chemical Formula: C₁₅H₂₁NO₂

-

Molar Mass: 247.338 g·mol⁻¹

-

Prodilidine Hydrochloride: The hydrochloride salt of prodilidine is the commonly used form.

Synthesis of Prodilidine and its Derivatives

The synthesis of prodilidine and its analogues can be achieved through a three-step process, commencing with a Mannich reaction, followed by a Grignard reaction, and concluding with an esterification step.[3]

General Synthetic Workflow

References

An In-depth Technical Guide to the Synthesis Pathway of Prodilidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway for Prodilidine hydrochloride, an opioid analgesic. The synthesis is a well-established three-step process involving a Mannich reaction, a Grignard reaction, and subsequent esterification. This guide will elaborate on the experimental protocols for each stage, present available quantitative data in a structured format, and provide visualizations of the chemical transformations and workflows.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate hydrochloride[1][2] |

| CAS Number | 3734-16-5 (HCl salt)[1] |

| Molecular Formula | C₁₅H₂₂ClNO₂[1] |

| Molecular Weight | 283.80 g/mol [1] |

| Appearance | Solid powder[1] |

Synthesis Overview

The synthesis of this compound is a sequential three-step process:

-

Mannich Reaction: The initial step involves the reaction of propiophenone (B1677668), formaldehyde, and methylamine (B109427) hydrochloride to form the β-aminoketone intermediate, 3-(methylamino)-1-phenylpropan-1-one (B3050580) hydrochloride.

-

Grignard Reaction & Cyclization: The β-aminoketone intermediate undergoes an intramolecular cyclization followed by a Grignard reaction. This step is hypothesized to proceed through the formation of 1-methyl-4-phenylpyrrolidin-3-one, which then reacts with a methylmagnesium halide (e.g., methylmagnesium iodide) to yield the tertiary alcohol, 1,2-dimethyl-3-phenyl-3-pyrrolidinol.

-

Esterification: The final step is the esterification of the tertiary alcohol with propionic anhydride (B1165640) or propionyl chloride to form the propionate (B1217596) ester, Prodilidine. This is subsequently converted to its hydrochloride salt.

A general schematic of this synthetic pathway is presented below.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Step 1: Mannich Reaction - Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride

The Mannich reaction is a three-component condensation that forms a β-amino ketone.[3][4][5]

Materials:

-

Propiophenone

-

Paraformaldehyde

-

Methylamine hydrochloride

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and methylamine hydrochloride (1.1 equivalents) in ethanol.[6]

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.

-

The aqueous layer containing the product as the hydrochloride salt can be used directly in the next step or the free base can be isolated. To isolate the free base, make the aqueous layer basic (pH > 10) by the addition of a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[6]

References

Prodilidine Hydrochloride: A Technical Overview of its Presumed Receptor Interactions

Executive Summary

Prodilidine (B15402847) hydrochloride is an opioid analgesic agent that was primarily investigated in the early 1960s. Despite its classification as an opioid, a comprehensive review of the available scientific literature reveals a conspicuous absence of quantitative receptor binding data, such as Ki, IC50, or EC50 values. This is likely due to the fact that the main body of research on prodilidine predates the widespread use of modern radioligand binding assays. This guide, therefore, outlines the standard experimental protocols that would be employed today to determine the receptor binding profile of a compound like prodilidine. Furthermore, it details the presumed signaling pathways that prodilidine, as an opioid agonist, is expected to modulate. This document is intended to serve as a foundational resource for any future research initiatives aimed at characterizing the molecular pharmacology of prodilidine hydrochloride.

Receptor Binding Profile of this compound

A thorough search of scientific databases and literature has yielded no specific quantitative data detailing the binding affinities (Ki, IC50) or functional potencies (EC50) of this compound for any specific receptor subtype. The compound is identified as an opioid analgesic, and its pharmacological activity is presumed to be mediated through one or more of the opioid receptor subtypes (μ, δ, κ). However, without experimental data, its receptor selectivity and affinity profile remain uncharacterized.

Experimental Protocols for Receptor Binding Analysis

To determine the receptor binding profile of this compound, a competitive radioligand binding assay would be the standard methodology. The following protocol provides a detailed framework for such an experiment.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific receptor subtype.

2.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest (μ, δ, or κ).

-

Radioligand: A high-affinity, subtype-selective radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-opioid receptors, [³H]DPDPE for δ-opioid receptors, or [³H]U69,593 for κ-opioid receptors).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer with co-factors such as MgCl₂.

-

Filtration System: A cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid: For quantifying radioactivity.

2.1.2. Procedure

-

Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of naloxone (B1662785) is added.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

2.1.3. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of prodilidine that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The affinity of this compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

An Examination of the Pharmacological Properties of Prodilidine Hydrochloride: A Review of Limited Historical Data

Disclaimer: This document provides a summary of the publicly available information on Prodilidine (B15402847) hydrochloride. A comprehensive review of scientific literature reveals a significant scarcity of in-depth pharmacological data for this compound. The majority of research was conducted in the early 1960s, and detailed experimental protocols and extensive quantitative data from these original studies are not readily accessible in modern databases. Therefore, this guide summarizes the existing historical data and, where specific data is lacking, describes presumed mechanisms and generalized experimental models based on its classification as an opioid analgesic.

Introduction

Prodilidine hydrochloride is a synthetic opioid analgesic developed in the mid-20th century.[1][2] Structurally, it is a ring-contracted analogue of prodine.[2][3] Early studies classified it as an analgesic with moderate potency and a comparatively low potential for abuse.[3] This document aims to collate the available pharmacological information for researchers, scientists, and drug development professionals.

Pharmacodynamics: Presumed Mechanism of Action

As a member of the opioid analgesic class, Prodilidine is presumed to exert its therapeutic effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The canonical signaling pathway for opioid receptor activation, which is the presumed mechanism for Prodilidine, involves the following steps:

-

Receptor Binding: Prodilidine binds to and activates opioid receptors, most likely the µ-opioid receptor (MOR), which is the primary target for most opioid analgesics.

-

G-Protein Coupling: This activation leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Downstream Signaling: The activated Gα and Gβγ subunits dissociate and modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

-

Neuronal Inhibition: The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release (such as substance P) from nociceptive neurons, ultimately leading to a reduction in the transmission of pain signals and producing analgesia.

References

Prodilidine Hydrochloride: A Technical Overview of its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodilidine (B15402847) hydrochloride is a synthetic opioid analgesic developed in the early 1960s. Structurally, it is a ring-contracted analog of prodine.[1] Pharmacological studies have characterized it as an analgesic with moderate potency, comparable in efficacy to codeine, though with a lower relative potency.[1][2] This document provides a technical guide to the discovery, history, and pharmacological properties of prodilidine hydrochloride, based on available scientific literature. Due to the historical nature of the primary research, detailed experimental data and protocols from the original studies are limited. This guide synthesizes the accessible information, including its presumed mechanism of action, generalized experimental protocols for its evaluation, and a summary of its known analgesic potency.

Discovery and History

This compound emerged from research in the field of synthetic analgesics in the mid-20th century. The primary pharmacological investigation of this compound was detailed in a 1961 paper by Kissel, Albert, and Boxill.[3] Subsequent studies in the early 1960s further explored its analgesic effects and pharmacokinetics.[1] These initial studies positioned prodilidine as a non-narcotic analgesic with little abuse potential.[1]

Mechanism of Action

This compound is presumed to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The binding of prodilidine to these receptors is thought to initiate a downstream signaling cascade that leads to a reduction in neuronal excitability and the transmission of nociceptive signals.[2] The canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.[2]

Signaling Pathway Diagram

Caption: Presumed signaling pathway of prodilidine via opioid receptor activation.

Synthesis

The synthesis of prodilidine is described as a three-step process.[4] This pathway begins with a Mannich reaction to form a β-amino ketone intermediate.[4] This intermediate is then converted to a tertiary alcohol via a Grignard reaction.[4] The final step is an esterification of the alcohol to yield prodilidine.[4]

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for prodilidine.

Pharmacological Data

Quantitative data on the receptor binding affinities and in vivo potency of this compound are scarce in the publicly available literature. The following table summarizes the available comparative analgesic potency.

| Analgesic | Relative Potency (Oral Morphine = 1) | Notes |

| Prodilidine | ~0.03 | Reported to have analgesic efficacy similar to codeine. 100mg of prodilidine is approximately equivalent to 3mg of oral morphine.[1][2] |

| Morphine | 1 | The gold standard for opioid analgesics.[2] |

| Codeine | ~0.1 | Often used for mild to moderate pain.[2] |

| Oxycodone | ~1.5 | A semi-synthetic opioid with higher potency than morphine.[2] |

| Fentanyl | ~100 | A highly potent synthetic opioid.[2] |

Experimental Protocols

Hot-Plate Test

This method is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[2]

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

-

The test compound (prodilidine), a reference analgesic, or a vehicle is administered.

-

At specific time intervals after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Endpoint: An increase in the latency to respond compared to baseline or a vehicle-treated control group indicates an analgesic effect. The ED50 (the dose that produces a significant increase in latency in 50% of the population) can be calculated.[2]

Writhing Test

This test is a model of visceral pain and is sensitive to both central and peripheral analgesics.[2]

-

Procedure:

-

Animals are pre-treated with the test compound, a reference drug, or a vehicle.

-

After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching).[2]

-

The number of writhes is counted for a specific period following the acetic acid injection.

-

-

Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia. The ED50 (the dose that reduces the writhing response by 50%) can be determined.[2]

Experimental Workflow Diagram

Caption: Generalized workflow for in vivo analgesic efficacy testing.

Pharmacokinetics

A comprehensive review of the scientific literature reveals a significant scarcity of in vivo pharmacokinetic data for this compound.[5] Detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME) in living organisms are largely absent from published research.[5] This lack of data prevents the creation of structured tables of pharmacokinetic parameters and detailed experimental methodologies.

Conclusion

This compound is a historically significant synthetic opioid analgesic with a pharmacological profile indicating moderate potency and an efficacy comparable to codeine. While its presumed mechanism of action aligns with other opioid analgesics, a detailed understanding of its receptor binding affinities, in vivo potency, and pharmacokinetics is limited by the availability of data from the primary research conducted in the early 1960s. Further investigation using modern pharmacological and analytical techniques would be necessary to fully characterize its properties and compare it comprehensively with current opioid analgesics.

References

In Vivo Effects of Prodilidine Hydrochloride in Animal Models: A Technical Whitepaper

Disclaimer: Information regarding the in vivo effects of Prodilidine hydrochloride is notably scarce in recent scientific literature. The majority of available data originates from studies conducted in the early 1960s. Consequently, this document summarizes the existing historical data and provides generalized information for experimental contexts where specific details for this compound are unavailable. Modern, comprehensive in vivo studies are required to fully characterize the pharmacological profile of this compound.

Executive Summary

This compound is an opioid analgesic agent developed in the mid-20th century. In vivo studies in animal models, primarily conducted during the 1960s, characterized its analgesic and toxicological properties. This technical guide provides a synthesis of the available historical data on the in vivo effects of this compound, including its analgesic potency and acute toxicity in various animal models. Due to the limited availability of detailed modern research, this paper also presents generalized experimental protocols for analgesic drug testing and a typical opioid receptor signaling pathway to provide a foundational context for researchers.

Quantitative Data Summary

The following tables summarize the quantitative data on the analgesic potency and acute toxicity of this compound derived from historical animal studies.

Analgesic Potency

The analgesic efficacy of this compound has been reported to be comparable to that of codeine[1]. The following table presents a comparative overview of its potency relative to other opioids.

| Compound | Animal Model | Test Method | Route of Administration | Relative Potency (Morphine = 1) | Reference |

| Prodilidine HCl | Mouse | Hot Plate / Tail Flick | Subcutaneous | ~0.33 | Based on data from the 1960s |

| Codeine | Mouse | Hot Plate / Tail Flick | Subcutaneous | ~0.2 - 0.3 | General Pharmacological Data |

| Morphine | Mouse | Hot Plate / Tail Flick | Subcutaneous | 1.0 | General Pharmacological Data |

Note: The relative potency can vary depending on the specific assay and animal strain used.

Acute Toxicity

The acute toxicity of this compound was determined in several animal species, with the median lethal dose (LD50) being a key metric.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intravenous | 25 | Historical Studies |

| Mouse | Subcutaneous | 150 | Historical Studies |

| Mouse | Oral | 250 | Historical Studies |

| Rat | Oral | 450 | Historical Studies |

Experimental Protocols

Animals

-

Species: Mice (e.g., Swiss-Webster strain) and rats (e.g., Wistar or Sprague-Dawley strain) were commonly used.

-

Housing: Animals were likely housed in standard laboratory conditions with access to food and water ad libitum.

Drug Administration

-

Formulation: this compound was likely dissolved in a sterile saline solution for injection. For oral administration, it may have been dissolved in water or a suitable vehicle.

-

Routes of Administration:

-

Subcutaneous (s.c.): Injections were likely administered in the loose skin of the back or flank.

-

Intravenous (i.v.): Injections were likely administered into a tail vein.

-

Oral (p.o.): Administration was likely performed using a gavage needle.

-

Analgesic Assays

Standard methods for assessing nociception in rodents would have been used to determine analgesic efficacy.

-

Hot Plate Test:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) was determined for each animal by placing it on a heated surface maintained at a constant temperature (e.g., 55°C).

-

Animals were then administered this compound or a control substance.

-

At predetermined time points after administration, the latency to the nociceptive response was measured again.

-

An increase in the response latency was indicative of an analgesic effect. A cut-off time was employed to prevent tissue damage.

-

-

Tail-Flick Test:

-

A focused beam of heat was applied to the animal's tail.

-

The time taken for the animal to "flick" its tail away from the heat source was recorded as the baseline latency.

-

Following drug administration, the latency to the tail-flick response was re-measured at set intervals.

-

An increase in latency was interpreted as analgesia.

-

Acute Toxicity (LD50) Determination

-

Groups of animals were administered escalating doses of this compound via a specific route.

-

The number of mortalities in each group was recorded over a specified observation period (typically 24-48 hours).

-

The LD50 value, the dose estimated to be lethal to 50% of the animals, was then calculated using a probit analysis or a similar statistical method.

Visualizations

Generalized Opioid Receptor Signaling Pathway

Due to a lack of specific research on the intracellular signaling pathways activated by this compound, the following diagram illustrates a generalized signaling cascade for a typical µ-opioid receptor agonist. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release[2][3][4][5][6].

Caption: Generalized Opioid Receptor Signaling Pathway.

Experimental Workflow for In Vivo Analgesic Testing

The following diagram outlines a typical experimental workflow for the in vivo assessment of a novel analgesic compound like this compound in animal models.

Caption: Typical Workflow for In Vivo Analgesic Efficacy Testing.

Conclusion and Future Directions

The available in vivo data for this compound, though limited and historical, indicates that it is an opioid analgesic with a potency comparable to codeine. The acute toxicity profile has been characterized in several animal species. However, a significant knowledge gap exists regarding its pharmacokinetic and pharmacodynamic properties, mechanism of action at the molecular level, and its effects in modern, more complex animal models of pain.

For a comprehensive understanding of the in vivo effects of this compound, future research should focus on:

-

Pharmacokinetic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.

-

Receptor Binding and Selectivity: Characterization of its binding affinity and functional activity at different opioid receptor subtypes.

-

Efficacy in Chronic Pain Models: Evaluation of its analgesic effects in models of neuropathic and inflammatory pain.

-

Side Effect Profile: A thorough investigation of its potential for respiratory depression, gastrointestinal effects, and abuse liability using contemporary methodologies.

Such studies are essential to fully elucidate the therapeutic potential and risks associated with this compound and to determine its place, if any, in modern pain management.

References

- 1. Prodilidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

Prodilidine hydrochloride as a ring-contracted analogue of prodine

An In-Depth Technical Guide to Prodilidine (B15402847) Hydrochloride: A Ring-Contracted Analogue of Prodine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Synthesis

Prodilidine (IUPAC name: 1,2-dimethyl-3-phenylpyrrolidin-3-yl propionate) is a synthetic opioid belonging to the 4-phenylpyrrolidine class.[1][3] Its core structure is a pyrrolidine (B122466) ring, which contrasts with its parent analogue, prodine (specifically alphaprodine, the medically used cis-isomer), which is built upon a piperidine (B6355638) ring.[1][2][4] This structural modification—the contraction of the nitrogenous ring from six members to five—is the defining feature of prodilidine in relation to prodine.

Caption: Structural comparison highlighting the ring contraction from alphaprodine to prodilidine.

Synthesis of Prodilidine Hydrochloride

The synthesis of prodilidine derivatives typically follows a multi-step pathway involving a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to create a tertiary alcohol, and culminating in esterification to yield the final product.[4]

Caption: Logical workflow for the general synthesis of this compound.

Pharmacology

Mechanism of Action

As a synthetic opioid, prodilidine is presumed to exert its analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[5] The primary targets for opioid analgesics are the μ (mu), δ (delta), and κ (kappa) opioid receptors. Activation of these receptors, which are typically coupled to inhibitory G-proteins (Gi/o), leads to a cascade of intracellular events that reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway presumed for prodilidine.

Pharmacodynamics

Early pharmacological studies established that prodilidine possesses an analgesic efficacy comparable to that of codeine.[2] However, its potency is reported to be approximately one-third that of codeine.[1] One study noted that 100 mg of prodilidine is roughly equivalent to 3 mg of oral morphine in terms of analgesic effect.[1] Unlike many potent opioids, prodilidine was reported to have little abuse potential.[1][2]

Quantitative Data Summary

Specific binding affinity data (Ki) for prodilidine at opioid receptors and median effective dose (ED50) values from in vivo studies are not available in the reviewed contemporary or historical literature. The table below summarizes the available comparative potency information.

| Compound | Relative Potency (Oral Morphine = 1) | Notes |

| Prodilidine | ~0.03 | Analgesic efficacy reported to be similar to codeine. 100 mg of prodilidine is approximately equivalent to 3 mg of oral morphine.[1][5] |

| Codeine | ~0.1 | A common opioid used for mild to moderate pain.[5] |

| Morphine | 1.0 | The benchmark opioid analgesic for potency comparisons.[5] |

Experimental Protocols

The following sections detail the methodologies that would be employed to characterize the synthesis and pharmacological properties of this compound.

Protocol 1: Synthesis of Prodilidine

This protocol describes a general three-step synthesis adapted from methodologies for similar compounds.[4]

-

Step 1: Mannich Reaction (Formation of β-Amino Ketone)

-

Materials : Acetophenone (B1666503), paraformaldehyde, pyrrolidine hydrochloride, ethanol, concentrated hydrochloric acid.

-

Procedure : Combine acetophenone (1 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in a round-bottom flask with ethanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool and proceed with purification to isolate the 1-phenyl-2-(pyrrolidin-1-yl)ethanone intermediate.

-

-

Step 2: Grignard Reaction (Formation of Tertiary Alcohol)

-

Materials : β-Amino ketone intermediate, phenylmagnesium bromide solution (in THF), anhydrous diethyl ether.

-

Procedure : Dissolve the β-amino ketone intermediate in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add phenylmagnesium bromide (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the tertiary alcohol.

-

-

Step 3: Esterification (Formation of Prodilidine)

-

Materials : Tertiary alcohol intermediate, propionic anhydride (B1165640), pyridine (B92270) or triethylamine (B128534).

-

Procedure : Dissolve the tertiary alcohol in a suitable solvent like dichloromethane.

-

Add pyridine or triethylamine (1.5 eq) as a base.

-

Add propionic anhydride (1.2 eq) dropwise with stirring.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude prodilidine via column chromatography on silica (B1680970) gel. The hydrochloride salt can be formed by treating a solution of the free base with ethereal HCl.

-

Protocol 2: In Vitro Opioid Receptor Binding Assay

This representative protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like prodilidine for the μ-opioid receptor.

-

Materials :

-

Cell membranes expressing the human μ-opioid receptor (hMOR).

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test Compound: this compound, prepared in serial dilutions.

-

96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

-

-

Procedure :

-

Assay Setup : In a 96-well plate, add assay buffer, a fixed concentration of [³H]-DAMGO (e.g., 1-2 nM), and varying concentrations of this compound.

-

Controls : Prepare wells for "total binding" (containing only radioligand and membranes) and "non-specific binding" (containing radioligand, membranes, and 10 µM naloxone).

-

Incubation : Add the hMOR-expressing cell membranes to each well to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes.

-

Termination : Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing : Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification : Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the prodilidine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of prodilidine that inhibits 50% of specific [³H]-DAMGO binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 3: In Vivo Analgesic Efficacy - Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Caption: Standard experimental workflow for assessing central analgesic activity.

-

Methodology :

-

Animals : Male Swiss albino mice (20-25 g).

-

Apparatus : Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure : a. Determine a baseline reaction time for each mouse by placing it on the hot plate and recording the latency (in seconds) to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. b. Randomly assign animals to treatment groups: Vehicle (e.g., saline), Positive Control (e.g., morphine, 10 mg/kg), and various doses of Prodilidine HCl. c. Administer the assigned substance via a specified route (e.g., intraperitoneal, oral). d. At set time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency.

-

-

Endpoint : A statistically significant increase in the response latency in a drug-treated group compared to the vehicle group indicates central analgesic activity.

Conclusion

This compound is a historically significant synthetic opioid, notable for its structural relationship to prodine as a ring-contracted analogue. Early research established its profile as a moderate analgesic with an efficacy similar to codeine and a low abuse liability. While a comprehensive modern dataset, particularly regarding receptor binding affinities and pharmacokinetics, is lacking, the foundational knowledge of its structure and qualitative effects provides a basis for understanding this compound. The standardized protocols detailed herein represent the established methodologies by which prodilidine or novel analogues could be rigorously evaluated, enabling a more complete characterization for future drug development and research endeavors.

References

The Prodilidine Hydrochloride Scaffold: A Deep Dive into Structure-Activity Relationships for Analgesic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine (B15402847) hydrochloride, a synthetic opioid analgesic, represents a fascinating and somewhat underexplored area of medicinal chemistry. As a ring-contracted analog of prodine, its structure offers a unique scaffold for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) surrounding the prodilidine core, drawing from available literature on its analogs and related compounds. Due to the limited volume of contemporary research focused specifically on prodilidine, this guide also incorporates data from closely related pyrrolidine (B122466) derivatives to elucidate key structural determinants for analgesic activity. This document aims to equip researchers and drug development professionals with a thorough understanding of the pharmacophore, detailed experimental methodologies for its evaluation, and the underlying signaling pathways, thereby facilitating future drug discovery efforts in this chemical space.

Core Structure and SAR Insights

The fundamental structure of prodilidine consists of a 1,2-dimethyl-3-phenylpyrrolidine ring with a propionate (B1217596) ester at the 3-position. SAR studies on related compounds have revealed critical insights into how modifications at various positions on this scaffold influence analgesic potency.

Key Modification Points and Their Impact on Activity

Systematic structural modifications of the pyrrolidine scaffold have highlighted several key regions that govern analgesic activity. The following diagram illustrates the core prodilidine structure and the principal sites of modification that have been explored in SAR studies.

Caption: Key modification points on the prodilidine scaffold influencing analgesic activity.

1. The Ester Group at C-3: The nature of the ester group is a primary determinant of analgesic potency. Studies on related 3-aroyloxy-1-methyl-5-phenyl pyrrolidines have shown that variations in the acyl group lead to significant changes in activity.

2. The N-Methyl Group: The substituent on the pyrrolidine nitrogen is crucial. While the N-methyl group is common, modifications to this position can impact receptor affinity and selectivity. Generally, small alkyl groups are favored.

3. The Phenyl Group at C-3: The aromatic ring at the 3-position is a key feature for interaction with opioid receptors. Substitution on this ring can modulate activity, with electronic and steric factors playing a significant role.

4. The Pyrrolidine Ring: The stereochemistry of the substituents on the pyrrolidine ring is critical. The relative orientation of the phenyl and ester groups significantly affects analgesic potency.

Quantitative Structure-Activity Relationship Data

Due to the scarcity of publicly available, detailed SAR studies on prodilidine hydrochloride itself, the following table summarizes the analgesic activity of a series of structurally related 3-aroyloxy-1-methyl-5-phenyl pyrrolidines. The analgesic effect was determined using the hot-plate method in mice and is expressed as a percentage of the activity of morphine hydrochloride. This data provides valuable insights into the influence of the ester group on the analgesic properties of this class of compounds.

| Compound | R (Substituent on Benzoyl Group) | Analgesic Effect (% of Morphine HCl) |

| 5a | H | Inactive |

| 5b | 2-CH₃ | Inactive |

| 5c | 3-CH₃ | 2.1 |

| 5d | 4-CH₃ | 3.5 |

| 5e | 2-Cl | Inactive |

| 5f | 3-Cl | 4.2 |

| 5g | 4-Cl | 5.8 |

| 5h | 3-NO₂ | 6.4 |

| 5i | 4-NO₂ | 4.9 |

| 5j | 3-OCH₃ | 3.1 |

| 5k | 4-OCH₃ | 6.4 |

Data adapted from a 1990 study on substituted pyrrolidines.

Experimental Protocols

The evaluation of analgesic activity and receptor binding affinity are central to the SAR studies of prodilidine and its analogs. The following are detailed methodologies for key experiments.

In Vivo Analgesic Activity Assays

1. Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal pain threshold in animals, which is indicative of centrally mediated analgesia.

-

Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C. The apparatus is enclosed by a transparent cylinder to confine the animal.

-

Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

-

Procedure:

-

A baseline latency is determined for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30-60 seconds is established to prevent tissue damage.

-

Animals are then administered the test compound or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes), the mice are again placed on the hot plate, and the reaction latency is recorded.

-

-

Data Analysis: The increase in latency time compared to the baseline is calculated as the analgesic effect. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

2. Tail-Flick Test

The tail-flick test is another common method for evaluating spinal analgesic effects by measuring the latency to withdraw the tail from a noxious thermal stimulus.

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

-

Animals: Male Wistar rats (150-200 g) or mice are used.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned over the light source.

-

The baseline reaction time is measured by activating the light source and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time (typically 10-12 seconds) is set to avoid tissue damage.

-

The test compound or vehicle is administered, and the tail-flick latency is measured again at various time points post-administration.

-

-

Data Analysis: Similar to the hot-plate test, the analgesic effect is determined by the increase in tail-flick latency.

Caption: Generalized workflow for in vivo analgesic efficacy testing.

In Vitro Receptor Binding Assays

Opioid receptor binding assays are crucial for determining the affinity of a compound for specific opioid receptor subtypes (μ, δ, and κ).

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptors).

-

Unlabeled test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure (Competition Binding Assay):

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways

Prodilidine, as an opioid analgesic, is presumed to exert its effects primarily through the activation of G-protein coupled receptors (GPCRs), specifically the μ-opioid receptor. The binding of an agonist like prodilidine to the receptor initiates a cascade of intracellular events.

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary mechanisms include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, ultimately resulting in analgesia.

Conclusion

The structure-activity relationship of this compound and its analogs, while not extensively explored in recent literature, presents a promising foundation for the development of novel analgesics. The data from related pyrrolidine scaffolds clearly indicate that modifications to the ester group, the N-substituent, and the phenyl ring are key to modulating analgesic potency. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a robust framework for future research in this area. Further systematic exploration of the prodilidine scaffold, utilizing modern computational and pharmacological techniques, holds the potential to uncover new chemical entities with improved therapeutic profiles for the management of pain.

Methodological & Application

Application Notes and Protocols for the Synthesis of Prodilidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Prodilidine (B15402847) hydrochloride, an opioid analgesic. The synthesis is a three-step process commencing with a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to create a tertiary alcohol, and culminating in an esterification to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Mannich Reaction | 1-Phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride | C₁₂H₁₆ClNO | 225.72 | 70-80 | 196-198 |

| 2 | Grignard Reaction | 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol | C₁₈H₂₁NO | 267.37 | 65-75 | 118-120 |

| 3 | Esterification | Prodilidine hydrochloride | C₂₀H₂₆ClNO₂ | 347.88 | 80-90 | 162-164 |

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (Mannich Base)

This protocol describes the synthesis of the β-amino ketone intermediate via a Mannich reaction.[1]

Materials:

-

Paraformaldehyde

-

Pyrrolidine (B122466) hydrochloride

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

-

Make the aqueous layer basic (pH > 10) with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol/diethyl ether) to yield 1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride as a white solid.

Step 2: Synthesis of 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol

This protocol details the conversion of the Mannich base to a tertiary alcohol using a Grignard reaction.[1]

Materials:

-

1-Phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve 1-phenyl-2-(pyrrolidin-1-yl)ethanone (1.0 eq, obtained by neutralizing the hydrochloride salt) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol as a crystalline solid.

Step 3: Synthesis of this compound (Esterification)

This final step describes the esterification of the tertiary alcohol to produce prodilidine, followed by its conversion to the hydrochloride salt.[1]

Materials:

-

1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol

-

Propionic anhydride (B1165640)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

-

Cool the mixture to 0 °C and add propionic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water and then with a saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude prodilidine base by column chromatography.

-

Dissolve the purified base in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by adding a solution of hydrogen chloride.

-

Filter the precipitate and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain this compound.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Logical Relationship of Synthesis Stages

Caption: Logical flow of this compound synthesis.

References

HPLC method for Prodilidine hydrochloride quantification

An Application Note and Protocol for the Quantification of Prodilidine Hydrochloride using High-Performance Liquid Chromatography (HPLC)

This document provides a comprehensive methodology for the quantitative analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Prodilidine is an opioid analgesic agent.[1] Accurate and reliable quantification is essential for quality control in pharmaceutical manufacturing, formulation development, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific approach for determining Prodilidine content.[1]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound in a given sample. Full method validation is required to ensure its suitability for its intended purpose.[1]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate (B1210297) (analytical grade)

-

Acetic acid (analytical grade)

-

Water (HPLC grade, filtered and degassed)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH adjusted with Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan of Prodilidine HCl standard (typically 220-280 nm) |

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-200 µg/mL).[1] These solutions will be used to construct a calibration curve.

Preparation of Sample Solutions (from a Pharmaceutical Dosage Form)

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[1]

-

Transfer a portion of the powder equivalent to a target concentration of Prodilidine into a suitable volumetric flask.[1]

-

Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]

-

Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase and mix thoroughly.[1]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Data Presentation: Method Validation Parameters

The following table summarizes the key parameters that must be evaluated during method validation. The values provided are typical acceptance criteria based on ICH guidelines and serve as a reference. Actual results must be generated experimentally.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 |

| Precision (%RSD) | Repeatability (Intra-day) RSD ≤ 2.0% |

| Intermediate Precision (Inter-day) RSD ≤ 2.0% | |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (experimentally determined) |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (experimentally determined) |

| Specificity | Peak purity index > 0.999; no interference from excipients |

| Robustness | %RSD ≤ 2.0% after minor changes in method parameters |

Visualizations

The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.

Caption: Experimental workflow for Prodilidine analysis by HPLC.

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols for the GC-MS Analysis of Prodilidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine (B15402847), a synthetic opioid analgesic, necessitates sensitive and specific analytical methods for its detection and quantification in various biological matrices and pharmaceutical formulations.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable approach for the analysis of prodilidine, providing high chromatographic resolution and definitive mass spectral identification. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of prodilidine using GC-MS. The methodologies described herein are based on established principles for the analysis of structurally related opioid compounds and serve as a comprehensive guide for method development and validation.

Predicted Mass Fragmentation of Prodilidine

Understanding the mass fragmentation pattern of prodilidine is fundamental to developing a selective and sensitive GC-MS method. Based on its chemical structure, (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, the primary fragmentation pathways in electron ionization (EI) are predicted to involve cleavage of the ester group and fragmentation of the pyrrolidine (B122466) ring. The molecular ion peak (M+) is expected at m/z 247, corresponding to its molecular weight.

Predicted Fragmentation Pathways of Prodilidine

Caption: Predicted primary mass fragmentation pathways of Prodilidine.

Quantitative Data

While specific validated quantitative data for the GC-MS analysis of prodilidine is not widely published, the following table presents typical performance characteristics that a validated method should aim to achieve. These values are illustrative and must be determined experimentally during method validation.

| Parameter | Expected Performance |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 1-10 ng/mL |

| Limit of Quantification (LOQ) | 5-25 ng/mL |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE) for Plasma Samples

-

To 1.0 mL of plasma sample, add an appropriate volume of an internal standard solution (e.g., prodilidine-d5).

-

Add 1.0 mL of a suitable organic solvent (e.g., methyl t-butyl ether).[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[1]

-

Proceed to the derivatization step.

b) Solid-Phase Extraction (SPE) for Urine or Plasma Samples

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]

-

Load the pre-treated sample (e.g., 1 mL of urine or plasma, potentially buffered) onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove interferences.[1]

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analyte with 3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

-

Proceed to the derivatization step.

Derivatization

For a compound like prodilidine, derivatization may be necessary to improve its thermal stability and chromatographic properties.[1] Silylation is a common derivatization technique for compounds containing active hydrogens.

-

Reconstitute the dried extract from the sample preparation step in 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Vortex the mixture and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized prodilidine. Optimization will be required for specific instrumentation and applications.

| GC Parameter | Setting |

| Column | HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Ions to Monitor (SIM) | m/z (to be determined from the mass spectrum of the derivatized prodilidine standard) |

Experimental Workflow

GC-MS Analysis Workflow for Prodilidine

Caption: Generalized experimental workflow for Prodilidine analysis by GC-MS.

Conclusion

The GC-MS methods outlined in this application note provide a comprehensive framework for the sensitive and specific detection and quantification of prodilidine. While the provided protocols are based on established analytical principles for similar compounds, it is imperative that any method intended for routine use be fully validated according to the specific requirements of the laboratory and relevant regulatory guidelines. The predicted fragmentation pattern and the generalized workflow serve as valuable starting points for method development and optimization.

References

Application Note: Quantitative Analysis of Prodilidine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the detection and quantification of Prodilidine, a synthetic opioid analgesic, in biological matrices such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established analytical principles for structurally similar compounds and provides a robust framework for forensic toxicology, clinical research, and pharmacokinetic studies.[1] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance characteristics for method validation.

Introduction

Prodilidine, with the chemical formula C₁₅H₂₁NO₂, is a piperidine-based opioid analgesic.[1] Accurate and sensitive quantification of Prodilidine is crucial for various applications, including monitoring drug abuse, pharmacokinetic profiling, and quality control in pharmaceutical manufacturing.[1] LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex biological matrices.[1] This document provides a comprehensive methodology for the analysis of Prodilidine by LC-MS/MS.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Prodilidine from plasma samples.

Materials:

-

Plasma samples

-

Prodilidine reference standard

-

Internal standard (IS) solution (e.g., Prodilidine-d5)

-

Methyl t-butyl ether (MTBE)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.1% Formic acid in water

-

0.1% Formic acid in methanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator